molecular formula C21H26N2O5 B11580211 ethyl 5-{3-[(furan-2-ylmethyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-{3-[(furan-2-ylmethyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11580211
M. Wt: 386.4 g/mol
InChI Key: NGKRIWIYKJRXRD-UHFFFAOYSA-N
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Description

ETHYL 5-(3-{[(FURAN-2-YL)METHYL]AMINO}-2-HYDROXYPROPOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features an indole core structure. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

The synthesis of ETHYL 5-(3-{[(FURAN-2-YL)METHYL]AMINO}-2-HYDROXYPROPOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would include the introduction of the furan-2-ylmethylamino group and the ethyl ester group under controlled conditions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents and conditions used in these reactions include acids, bases, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-(3-{[(FURAN-2-YL)METHYL]AMINO}-2-HYDROXYPROPOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors in the body, influencing various biological processes . The exact mechanism would depend on the specific biological activity being studied, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic indole-based drugs . What sets ETHYL 5-(3-{[(FURAN-2-YL)METHYL]AMINO}-2-HYDROXYPROPOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 5-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H26N2O5/c1-4-26-21(25)20-14(2)23(3)19-8-7-16(10-18(19)20)28-13-15(24)11-22-12-17-6-5-9-27-17/h5-10,15,22,24H,4,11-13H2,1-3H3

InChI Key

NGKRIWIYKJRXRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CO3)O)C)C

Origin of Product

United States

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